2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one
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Overview
Description
2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)propan-2-one: Similar in structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
2-(2-Pyridyl)acetone: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-propan-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-6-9-10(13)4-3-5-12(9)11-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZQRKJUBZHGNUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2CCCC(=O)C2=C1 |
Origin of Product |
United States |
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